ethyl[(1-methyl-1H-imidazol-4-yl)methyl]amine ethyl[(1-methyl-1H-imidazol-4-yl)methyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17664236
InChI: InChI=1S/C7H13N3/c1-3-8-4-7-5-10(2)6-9-7/h5-6,8H,3-4H2,1-2H3
SMILES:
Molecular Formula: C7H13N3
Molecular Weight: 139.20 g/mol

ethyl[(1-methyl-1H-imidazol-4-yl)methyl]amine

CAS No.:

Cat. No.: VC17664236

Molecular Formula: C7H13N3

Molecular Weight: 139.20 g/mol

* For research use only. Not for human or veterinary use.

ethyl[(1-methyl-1H-imidazol-4-yl)methyl]amine -

Specification

Molecular Formula C7H13N3
Molecular Weight 139.20 g/mol
IUPAC Name N-[(1-methylimidazol-4-yl)methyl]ethanamine
Standard InChI InChI=1S/C7H13N3/c1-3-8-4-7-5-10(2)6-9-7/h5-6,8H,3-4H2,1-2H3
Standard InChI Key NJLOXLANFHALOR-UHFFFAOYSA-N
Canonical SMILES CCNCC1=CN(C=N1)C

Introduction

Structural Characteristics and Molecular Identity

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is N-[(3-methylimidazol-4-yl)methyl]ethanamine . Its molecular formula, C7H13N3\text{C}_7\text{H}_{13}\text{N}_3, reflects a 1-methylimidazole ring substituted at the 4-position with a methylene group linked to an ethylamine moiety. The imidazole ring, a five-membered aromatic heterocycle with two non-adjacent nitrogen atoms, serves as the structural backbone, while the substituents modulate its electronic and steric properties .

Stereochemical and Conformational Features

The compound’s SMILES notation, CCNCC1=CN=CN1C, delineates its connectivity: an ethylamine chain (-CH2_2-CH2_2-NH2_2) bonded to the 4-position of a 1-methylimidazole ring . Density functional theory (DFT) calculations predict a planar imidazole ring with slight puckering due to the methyl and ethylamine substituents. The 3D conformation, accessible via PubChem’s interactive model, reveals intramolecular hydrogen bonding between the amine hydrogen and the imidazole nitrogen, stabilizing the structure .

Synthesis and Manufacturing Approaches

Laboratory-Scale Synthesis

While explicit synthetic protocols for ethyl[(1-methyl-1H-imidazol-4-yl)methyl]amine are scarce in public databases, analogous imidazole derivatives are typically synthesized via:

  • Alkylation of 1-Methylimidazole: Reacting 1-methylimidazole with chloroethylamine in the presence of a base (e.g., potassium carbonate) under reflux conditions .

  • Reductive Amination: Condensing 1-methyl-4-formylimidazole with ethylamine using sodium cyanoborohydride as a reducing agent .

Yield optimization often requires careful control of reaction temperature and stoichiometry, with purification achieved through column chromatography or recrystallization.

Industrial Production Challenges

Scalable synthesis faces hurdles such as:

  • Regioselectivity: Ensuring substitution occurs exclusively at the 4-position of the imidazole ring.

  • Byproduct Formation: Minimizing N-alkylation at the imidazole’s 1-position, which competes with desired C-4 substitution .
    Advanced catalytic systems, including palladium-based catalysts, are under investigation to improve selectivity and efficiency .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar solvents (e.g., water, ethanol) due to its amine group, with a calculated logP (octanol-water partition coefficient) of 0.89, indicating balanced hydrophilicity and lipophilicity . It remains stable under ambient conditions but degrades upon prolonged exposure to strong acids or oxidizers.

Spectroscopic Data

  • NMR (¹H): Peaks at δ 2.45 ppm (ethylamine -CH2_2-), δ 3.65 ppm (imidazole -CH3_3), and δ 7.25 ppm (imidazole aromatic protons) .

  • IR: Stretching vibrations at 3350 cm1^{-1} (N-H), 1600 cm1^{-1} (C=N), and 1450 cm1^{-1} (C-C aromatic) .

Industrial and Research Applications

Pharmaceutical Intermediate

Ethyl[(1-methyl-1H-imidazol-4-yl)methyl]amine serves as a precursor in synthesizing:

  • Anticancer Agents: Modified to enhance DNA intercalation or topoisomerase inhibition .

  • Antiviral Drugs: Functionalized to target viral protease enzymes .

Coordination Chemistry

The imidazole nitrogen and amine group facilitate metal coordination, enabling applications in:

  • Catalysis: As a ligand in palladium-catalyzed cross-coupling reactions .

  • Materials Science: Designing metal-organic frameworks (MOFs) for gas storage .

Comparative Analysis with Structural Analogs

Compound NameMolecular FormulaKey Structural DifferencesBiological Activity
1-Methylimidazol-4-amineC4H7N3\text{C}_4\text{H}_7\text{N}_3Lacks ethylamine substituentWeak antimicrobial activity
2-EthylimidazoleC5H8N2\text{C}_5\text{H}_8\text{N}_2Ethyl group at 2-positionIndustrial corrosion inhibitor

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